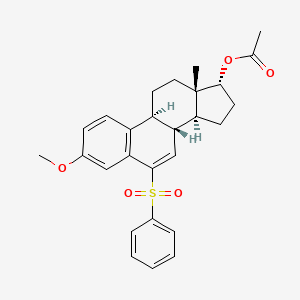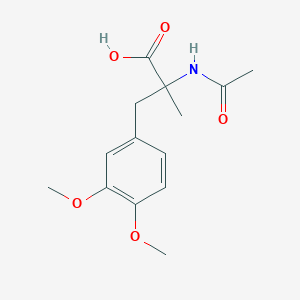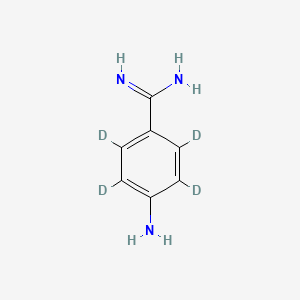
N-Acetyl Mesalazine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Mesalazine and its derivatives, including N-Acetyl Mesalazine-d3, can be achieved through various chemical pathways. An example includes the reduction of 5-nitrosalicylic acid, synthesized from salicylic acid and nitric acid/glacial acetic acid as nitrating agents. This method is praised for its simplicity, moderate reaction conditions, and suitability for industrial production, indicating potential applicability for synthesizing N-Acetyl Mesalazine-d3 as well (Jiangpin, 2013).
Molecular Structure Analysis
The molecular geometry, stability, and fragmentation mechanism of Mesalazine have been extensively studied using techniques like thermal analysis, mass spectrometry, and density functional theory (DFT) calculations. These studies reveal insights into the drug's behavior under various conditions, shedding light on the structural aspects that could similarly affect N-Acetyl Mesalazine-d3 (Nassar et al., 2014).
Chemical Reactions and Properties
Mesalazine's chemical properties, such as its ability to undergo N-acetylation, are critical in determining its systemic exposure and therapeutic efficacy. These properties are also relevant for its metabolites, including N-Acetyl Mesalazine-d3, as they influence pharmacokinetic and pharmacodynamic profiles. The extent of absorption and N-acetylation, for instance, is essential for the safety and effectiveness of the treatment (Dilger et al., 2007).
Physical Properties Analysis
Analytical methods like electrochemical sensing and spectrophotometric determination provide insights into Mesalazine's physical properties, including its voltammetric response and absorption characteristics. These methods, applied to Mesalazine and its derivatives, offer a foundation for understanding the physical properties of N-Acetyl Mesalazine-d3, such as its solubility, stability, and electrochemical behavior (Nigović et al., 2016; Al-Zakaria, 2019).
Chemical Properties Analysis
The chemical properties of Mesalazine, including its interactions and reactivity with various substances, are pivotal for its biological efficacy and safety. Understanding these interactions, such as the formation of stable compounds through oxidative coupling or its behavior in different pH conditions, aids in comprehending the chemical behavior of N-Acetyl Mesalazine-d3 (Al-Zakaria, 2019).
科学的研究の応用
Overview of Mesalazine's Pharmacodynamics and Pharmacokinetics
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), serves as the active moiety of sulfasalazine and is primarily utilized in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Specialized formulations allow for targeted delivery to the distal small intestine and colon, minimizing the need for a sulfapyridine carrier, which is associated with adverse effects. Mesalazine's efficacy is similar to sulfasalazine in managing mild to moderate ulcerative colitis and in maintaining remission, highlighting its role as a suitable alternative, particularly for patients intolerant of sulfasalazine. Its adverse effects are generally localized to the site of application and include irritation and discomfort from enema-tip insertion. This profile underscores mesalazine's therapeutic potential beyond its conventional applications, possibly including novel uses of its derivatives like N-Acetyl Mesalazine-d3 in scientific research (Brogden & Sorkin, 1989).
Pharmacological Insights into Mesalazine
Further understanding of mesalazine's pharmacokinetics reveals insights into its application in inflammatory bowel disease (IBD) treatment. The drug's absorption, metabolism, and excretion processes underscore its efficacy and safety profile. Rapid acetylation in the intestinal wall and liver affects its mucosal concentrations, pivotal for clinical response. Mesalazine's pharmacokinetic characteristics, such as its absorption percentage and metabolic pathways, provide a foundation for exploring the therapeutic potential of related compounds, including N-Acetyl Mesalazine-d3, in research settings focused on optimizing treatment regimens for IBD (Schwab & Klotz, 2001).
Anti-Inflammatory and Antineoplastic Properties
Mesalazine's role extends beyond managing IBD symptoms to potentially preventing colorectal carcinoma, a complication of chronic inflammation. This drug's antineoplastic properties are attributed to its ability to inhibit inflammatory cascades involved in cell growth and proliferation, such as cyclo-oxygenase enzymes, lipoxygenase, and nuclear factor κB. These mechanisms suggest a broader application for mesalazine and its derivatives in scientific research, aiming at chemoprevention in patients with a high risk of developing colorectal cancer due to chronic inflammation (Allgayer, 2003).
Safety And Hazards
特性
CAS番号 |
1309935-89-4 |
|---|---|
製品名 |
N-Acetyl Mesalazine-d3 |
分子式 |
C9H9NO4 |
分子量 |
198.192 |
IUPAC名 |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
InChIキー |
GEFDRROBUCULOD-NRUYWUNFSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
同義語 |
5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

